
5-溴-3,3-二甲基-2,3-二氢苯并呋喃
概述
描述
The compound "5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran" is a brominated benzofuran derivative. Benzofuran compounds are heterocyclic compounds containing a fused benzene and furan ring system. The presence of bromine and methyl groups in the compound suggests potential reactivity and utility in various chemical syntheses. The compound is not directly mentioned in the provided papers, but related compounds and their syntheses are discussed, which can provide insights into the chemistry of similar brominated benzofurans.
Synthesis Analysis
The synthesis of brominated benzofuran derivatives is a topic of interest in several papers. For instance, paper describes the preparation of bromomethylene furanones from maleic anhydrides, which involves a debrominative decarboxylation or bromodecarboxylation as a key step. Similarly, paper reports the synthesis of bromomethylene isobenzofuranones through a regioselective bromocyclization of alkynylbenzoic acids. These methods could potentially be adapted for the synthesis of "5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzofurans is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. In paper , the synthesis of bromomethyl-substituted tetrahydrofurans is discussed, and the products are analyzed by NMR spectroscopy and X-ray diffraction, providing insights into the regio- and diastereoselectivity of the cyclization reactions. These analytical techniques could be applied to "5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran" to determine its precise molecular structure.
Chemical Reactions Analysis
Brominated benzofurans are versatile intermediates in organic synthesis. Paper describes the conversion of 5-bromo-2-(iodomethyl)benzofuran to azidomethyl derivatives, which are further used to synthesize triazoles. The presence of a bromine atom in the benzofuran ring can facilitate various chemical transformations, such as palladium-catalyzed cross-coupling reactions, as mentioned in paper . These reactions could be relevant for further functionalization of "5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran."
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzofurans are influenced by their functional groups. For example, paper investigates the effects of a bromobenzofuran derivative on the levels of vitamins and malondialdehyde in rats, indicating the compound's potential biological activity. The bromine atom in these compounds can also affect their boiling points, solubility, and stability. Understanding these properties is essential for the practical application of "5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran" in chemical syntheses and potential biological studies.
科学研究应用
分析化学
5-溴-3,3-二甲基-2,3-二氢苯并呋喃及相关化合物已被研究其分析性质。Liu等人(2017年)报道了使用液相色谱-四极杆飞行时间质谱(LC-QTOF-MS)、气相色谱-质谱联用(GC-MS)和核磁共振光谱(NMR)等技术鉴定了五种取代苯乙胺衍生物,其中包括一种结构类似于5-溴-3,3-二甲基-2,3-二氢苯并呋喃的化合物(Liu et al., 2017)。
合成与药物发现
Shaikh和Varvounis(2014年)提出了一种用于3-取代-2,3-二氢苯并呋喃的区域选择性一锅法合成的方法,其中可能包括合成类似于5-溴-3,3-二甲基-2,3-二氢苯并呋喃的化合物。该方法在药物发现中具有潜在应用(Shaikh & Varvounis, 2014)。
光动力疗法
Pişkin,Canpolat和Öztürk(2020年)合成了一种新的锌酞菁衍生物基团取代的化合物,其中包含5-溴-3,3-二甲基-2,3-二氢苯并呋喃,突出了其在光动力疗法中的潜力,用于癌症治疗,因其高单线态氧量子产率和良好的荧光性质(Pişkin, Canpolat, & Öztürk, 2020)。
溴结构域抑制剂
Lucas等人(2021年)开发了一系列2,3-二氢苯并呋喃,可能包括类似于5-溴-3,3-二甲基-2,3-二氢苯并呋喃的化合物,作为强效溴和额外末端结构域(BET)抑制剂。这些抑制剂由于其高效性和选择性,在治疗应用中显示出潜力(Lucas et al., 2021)。
抗菌和药理活性
Parameshwarappa,Basawaraj和Sangapure(2008年)探索了从5-溴水杨醛合成新的苯并呋喃类似物,包括类似于5-溴-3,3-二甲基-2,3-二氢苯并呋喃的衍生物。他们评估了这些化合物的抗菌和药理活性,表明在医学和生物领域中具有潜在应用(Parameshwarappa, Basawaraj, & Sangapure, 2008)。
未来方向
Benzofuran and its derivatives, including 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran, have been identified as promising scaffolds for the development of new therapeutic agents . They have been found to exhibit a wide range of biological and pharmacological applications, and there is considerable interest in further exploring their potential .
作用机制
Target of Action:
The 4-position of benzofuran can be substituted with halogens or hydroxyl groups, which enhances antimicrobial activity .
Mode of Action:
The exact mode of action for 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran remains elusive. For instance, some benzofuran derivatives, such as psoralen, have been used in the treatment of skin diseases like cancer and psoriasis .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s efficacy and stability.
Researchers continue to explore benzofuran derivatives for their wide-ranging applications in drug discovery . 🌟
生化分析
Biochemical Properties
5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The interactions between 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran and these biomolecules are primarily through binding interactions, which can lead to enzyme inhibition or activation depending on the context.
Cellular Effects
The effects of 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . This modulation can lead to changes in cell proliferation, apoptosis, and other critical cellular processes.
Molecular Mechanism
At the molecular level, 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran remains stable under certain conditions but may degrade under others, leading to changes in its biological activity . Long-term exposure to the compound can result in sustained modulation of cellular processes, which is critical for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory or anti-tumor activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. These interactions can affect the levels of metabolites and the overall metabolic flux . The compound’s metabolism is an important aspect of its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is vital for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biological effects . The localization of the compound within cells is crucial for its activity and function.
属性
IUPAC Name |
5-bromo-3,3-dimethyl-2H-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLAFQZIMFGGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415809 | |
| Record name | 5-BROMO-3,3-DIMETHYL-2,3-DIHYDROBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68505-84-0 | |
| Record name | 5-BROMO-3,3-DIMETHYL-2,3-DIHYDROBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic Acid](/img/structure/B1336037.png)

![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)
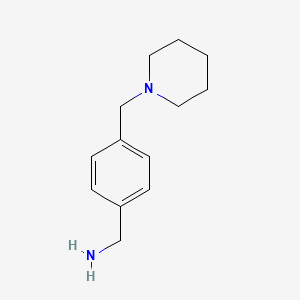
![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)
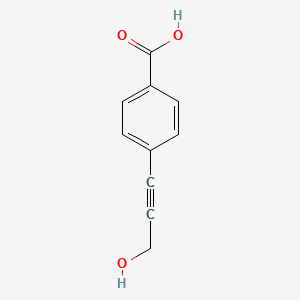
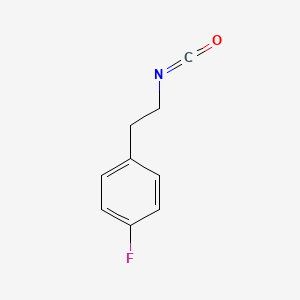
![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)
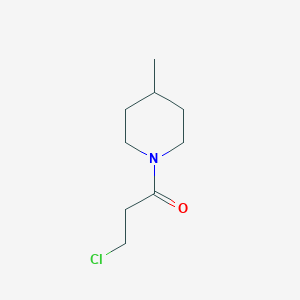
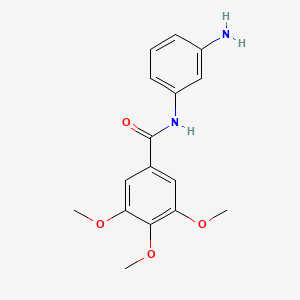


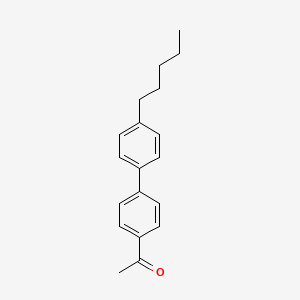
![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)